4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Overview
Description
4-(4-tert-Butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine; oxalic acid is a complex organic compound that combines a phenoxy group with a butan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine typically involves the reaction of 4-tert-butyl-2-methylphenol with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The oxalic acid component is introduced through a subsequent reaction, where oxalic acid is reacted with the amine compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy radicals, while reduction can produce different amine derivatives.
Scientific Research Applications
4-(4-tert-Butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymer production.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine component can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance and reactivity.
4-tert-Butyl-2-methylphenol: A precursor in the synthesis of the target compound.
Phenylboronic acids: Compounds with similar phenoxy groups used in organic synthesis.
Properties
IUPAC Name |
4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.C2H2O4/c1-14(2)19-11-7-8-12-20-17-10-9-16(13-15(17)3)18(4,5)6;3-1(4)2(5)6/h9-10,13-14,19H,7-8,11-12H2,1-6H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWCVXIHVXMXQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCCNC(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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